molecular formula C13H17N3O3S B12932349 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide CAS No. 116460-69-6

2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide

Cat. No.: B12932349
CAS No.: 116460-69-6
M. Wt: 295.36 g/mol
InChI Key: HUMDQVAZNIXXLI-UHFFFAOYSA-N
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Description

2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide typically involves the reaction of benzimidazole derivatives with thioacetic acid and bis(2-hydroxyethyl)amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-Benzo[d]imidazol-2-yl)thio)acetamide
  • N,N-bis(2-hydroxyethyl)benzimidazole
  • 2-(1H-Benzo[d]imidazol-2-ylthio)ethylamine

Uniqueness

2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its bis(2-hydroxyethyl) moiety enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Properties

CAS No.

116460-69-6

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-hydroxyethyl)acetamide

InChI

InChI=1S/C13H17N3O3S/c17-7-5-16(6-8-18)12(19)9-20-13-14-10-3-1-2-4-11(10)15-13/h1-4,17-18H,5-9H2,(H,14,15)

InChI Key

HUMDQVAZNIXXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N(CCO)CCO

Origin of Product

United States

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